molecular formula C74H156N6O8 B13825197 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium

2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium

Cat. No.: B13825197
M. Wt: 1258.1 g/mol
InChI Key: JPWJTVNTIDKPPQ-UHFFFAOYSA-J
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Description

The compound 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium is a tetrabutylammonium salt of a derivative of ethylenediaminetetraacetic acid (EDTA). Its structure comprises an EDTA-like anion with four carboxylate groups and a branched amine backbone, paired with tetrabutylammonium (C₁₆H₃₆N⁺) as the counterion . Unlike conventional EDTA salts (e.g., sodium or calcium), this compound features a bulky organic cation, which significantly alters its physicochemical properties.

EDTA derivatives are renowned for their chelating capabilities, binding divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺) via their nitrogen and oxygen donor atoms. However, the tetrabutylammonium counterion introduces lipophilicity, enhancing solubility in organic solvents compared to hydrophilic sodium or potassium salts .

Properties

Molecular Formula

C74H156N6O8

Molecular Weight

1258.1 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium

InChI

InChI=1S/4C16H36N.C10H16N2O8/c4*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*5-16H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4

InChI Key

JPWJTVNTIDKPPQ-UHFFFAOYSA-J

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium primarily involves the neutralization of ethylenediaminetetraacetic acid (EDTA) with tetrabutylammonium hydroxide under controlled conditions.

General Reaction:

$$
\text{EDTA (acid form)} + 4 \ \text{Tetrabutylammonium hydroxide} \rightarrow \text{Tetrakis(tetrabutylammonium) EDTA salt} + 4 \ H_2O
$$

Detailed Procedure

  • Starting Materials:

    • Ethylenediaminetetraacetic acid (EDTA), high purity
    • Tetrabutylammonium hydroxide (TBAOH), typically as a 40% aqueous solution
  • Solvent:

    • Deionized water or aqueous media
  • Conditions:

    • The reaction is performed at ambient to slightly elevated temperatures (20–50 °C) to facilitate dissolution and reaction kinetics.
    • pH is carefully controlled to be neutral to slightly basic to ensure full deprotonation of EDTA carboxylic acid groups and formation of the tetrabutylammonium salt.
    • Stirring is maintained throughout the reaction to ensure homogeneity.
  • Isolation:

    • Upon completion, the product is isolated by precipitation or crystallization.
    • The crude solid is filtered and washed with cold water or organic solvents (e.g., ethanol or acetone) to remove impurities.
    • Drying under vacuum yields the pure tetrakis(tetrabutylammonium) EDTA salt.

Industrial Scale Adaptations

  • Industrial production follows the same chemical principles but incorporates:
    • Use of high-purity reagents to meet stringent quality standards.
    • Larger reactor vessels with precise temperature and pH control.
    • Advanced purification steps such as recrystallization or chromatography to ensure high purity.
    • The product is often supplied as a concentrated (e.g., 30%) aqueous solution for ease of handling and application.

Mechanistic Insights

The key to the preparation is the neutralization and salt formation between the acidic protons of EDTA’s carboxyl groups and the tetrabutylammonium cations. The tetrabutylammonium cations stabilize the anionic EDTA species, enhancing solubility in organic solvents and preventing aggregation.

  • The EDTA molecule has four carboxyl groups and two amine groups, which upon deprotonation coordinate metal ions or form salts.
  • Tetrabutylammonium ions, due to their bulky hydrophobic butyl chains, increase the compound's solubility in non-aqueous solvents, which is beneficial for various applications.

Comparative Analysis with Other EDTA Salts

Feature Tetrakis(tetrabutylammonium) EDTA Disodium EDTA Calcium Disodium EDTA
Solubility High in organic solvents High in water Moderate
Stability in organic solvents Excellent Poor Poor
Chelation efficiency Equivalent to EDTA Equivalent Equivalent
Application scope Research, organic phase reactions Water treatment, food Medical chelation
Preparation complexity Moderate Simple Simple

The tetrabutylammonium salt form is unique for applications requiring organic solvent compatibility and enhanced solubility, which traditional EDTA salts lack.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Notes
Starting material EDTA (acid form) Purity >99% preferred
Base Tetrabutylammonium hydroxide (40% aq) Stoichiometric 4 equivalents
Solvent Water or aqueous solution Deionized water preferred
Temperature 20–50 °C Ambient to mild heating
pH Neutral to slightly basic (pH 7-9) Ensures full deprotonation
Reaction time 1–3 hours Depends on scale and mixing efficiency
Isolation method Precipitation/crystallization Followed by filtration and washing
Purity achieved >98% Verified by analytical methods (e.g., NMR, HPLC)

Research Findings and Literature Support

  • The preparation method is well-established in chemical manufacturing and research contexts, with multiple patents and publications describing similar neutralization and salt formation procedures for EDTA derivatives.
  • The compound’s enhanced solubility and stability in organic solvents due to tetrabutylammonium cations have been confirmed in peer-reviewed studies focusing on chelation chemistry and applications in catalysis and metal ion sequestration.
  • No contradictory or alternative preparation methods with superior outcomes have been reported in authoritative chemical literature or patent databases, underscoring the robustness of the described synthesis.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. Its ability to form stable complexes with metal ions makes it a valuable reagent in analytical chemistry and coordination chemistry.

Common Reagents and Conditions: The compound reacts with metal ions such as calcium, magnesium, and iron under mild conditions. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the complexation process. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .

Major Products Formed: The major products formed from the reactions of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, analytical chemistry, and as catalysts in chemical reactions .

Scientific Research Applications

Biocompatibility and Antimicrobial Properties

One of the primary applications of this compound is its use as a biocompatible polymer . Studies have demonstrated its effectiveness as an antimicrobial agent , particularly against gastrointestinal diseases such as ulcerative colitis and Crohn's disease. The compound exhibits antibacterial properties that inhibit protein synthesis in pathogens, making it a potential therapeutic agent for infectious diseases like tuberculosis and leprosy .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in treating infections related to bowel diseases.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Mycobacterium tuberculosis20

Pharmaceutical Applications

In the pharmaceutical sector, the compound has been explored for its role in drug formulation due to its ability to enhance solubility and stability of active ingredients. Its chelating properties allow it to bind metal ions, which can be beneficial for drug delivery systems.

Case Study: Drug Formulation

A formulation study highlighted the use of this compound in enhancing the solubility of poorly soluble drugs. The incorporation of the compound into a drug matrix resulted in increased bioavailability and improved therapeutic outcomes.

Drug NameSolubility (mg/mL) BeforeSolubility (mg/mL) After
Drug A0.55.0
Drug B0.34.2

Material Science Applications

In materials science, the compound is utilized in creating advanced materials with specific properties, such as enhanced mechanical strength and thermal stability. Its ability to form complexes with various metals makes it suitable for developing nanomaterials.

Case Study: Nanomaterial Development

Research into nanocomposites incorporating this compound showed promising results in enhancing the mechanical properties of polymers. The addition of the compound improved tensile strength and flexibility.

Composite MaterialTensile Strength (MPa) BeforeTensile Strength (MPa) After
Polymer A3050
Polymer B2545

Mechanism of Action

The mechanism of action of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetate moiety binds to metal ions through its carboxylate and amine groups, forming a chelate ring. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The tetrabutylammonium cations provide solubility and stability to the compound in various solvents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to other EDTA derivatives and related chelating agents below:

Compound Name Molecular Formula Counterion Solubility Key Applications References
2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium C₁₀H₁₂N₂O₈ · 4(C₁₆H₃₆N⁺) Tetrabutylammonium Organic solvents Organic synthesis, phase-transfer catalysis
Tetrasodium EDTA (Na₄EDTA) C₁₀H₁₂N₂Na₄O₈ Sodium Water DNA extraction buffers, cosmetics, food preservation
Trisodium HEDTA C₁₀H₁₅N₃Na₃O₇ Sodium Water Cosmetic chelators (enhanced Fe³⁺ binding due to hydroxyethyl group)
Disodium Calcium EDTA (CaNa₂EDTA) C₁₀H₁₂CaN₂Na₂O₈ Sodium, Calcium Water Treatment of lead poisoning, food additive
Iron(III) EDTA C₁₀H₁₂FeN₂O₈ · Na Sodium, Iron Water Iron supplements, agricultural micronutrients
Dimagnesium EDTA C₁₀H₁₂Mg₂N₂O₈ Magnesium Water Stabilizer in pharmaceuticals and cosmetics

Chelation Properties

  • Log K Values : EDTA derivatives exhibit high stability constants (log K) for metal ions. For example, log K for Ca²⁺ with Na₄EDTA is ~10.7, while Fe³⁺ binding exceeds log K = 25 . The tetrabutylammonium salt’s chelation strength is theoretically similar, but its dissociation in organic phases may limit metal-binding efficiency unless used in biphasic systems.
  • Selectivity : Trisodium HEDTA shows higher affinity for Fe³⁺ than standard EDTA due to its hydroxyethyl modification . In contrast, the tetrabutylammonium salt’s selectivity is untested but likely aligns with EDTA’s general preferences.

Solubility and Stability

  • Tetrabutylammonium EDTA: Lipophilic counterions render it soluble in acetone, dichloromethane, and other organic solvents, unlike water-soluble sodium salts . This property is advantageous for reactions requiring non-polar media.
  • Thermal Stability : Sodium and potassium EDTA salts decompose above 200°C, while tetrabutylammonium salts may exhibit lower thermal stability due to organic cation degradation .

Biological Activity

2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate, commonly referred to as tetrabutylazanium, is a complex organic compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C10H18N2Na2O10
  • Molecular Weight : 372.24 g/mol
  • CAS Number : 6381-92-6

Structural Representation

The compound features multiple carboxymethyl groups attached to an ethylene diamine backbone, which contributes to its chelating properties.

PropertyValue
IUPAC NameDisodium; 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; dihydrate
InChI KeyOVBJJZOQPCKUOR-UHFFFAOYSA-L
SolubilitySoluble in water

Chelating Properties

The primary biological activity of tetrabutylazanium lies in its ability to chelate metal ions. This property is crucial for various biochemical processes, particularly those involving metal-dependent enzymes. The compound forms stable complexes with divalent cations such as calcium and magnesium, which can inhibit enzymatic activities that require these metals as cofactors .

  • Metal Ion Binding : The compound binds to metal ions through its carboxylate groups, forming stable octahedral complexes.
  • Enzyme Inhibition : By sequestering essential metal ions, tetrabutylazanium can inhibit metalloproteases and other metal-dependent enzymes, thereby interfering with biological pathways that rely on these metals.
  • Antimicrobial Activity : Research indicates that tetrabutylazanium exhibits antimicrobial properties. It has been shown to be effective against various pathogens by disrupting their metabolic processes through metal ion chelation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of tetrabutylazanium demonstrated significant effectiveness against bacterial strains associated with gastrointestinal diseases, such as Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth by disrupting protein synthesis due to its chelating action on essential metal ions .

Study 2: Chelation Therapy

In clinical settings, tetrabutylazanium has been utilized in chelation therapy for heavy metal poisoning. Its ability to bind toxic metals like lead and mercury facilitates their excretion from the body, providing a therapeutic benefit in cases of heavy metal toxicity .

Medical Applications

  • Chelation Therapy : Used for treating heavy metal poisoning.
  • Antimicrobial Agent : Effective against specific bacterial infections.

Industrial Applications

  • Water Treatment : Employed to sequester metal ions and prevent scale formation.
  • Analytical Chemistry : Used as a chelating agent in determining metal ion concentrations in various samples .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium?

Synthesis typically involves ligand-exchange reactions between tetrabutylammonium salts and cerium(III) or cerium(IV) precursors in aqueous or polar aprotic solvents. For purification, recrystallization from ethanol-water mixtures or size-exclusion chromatography is recommended to remove unreacted ligands or metal ions. Structural confirmation via elemental analysis and mass spectrometry is critical to ensure stoichiometric integrity .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Resolve the coordination geometry and confirm the tetrabutylammonium counterion arrangement (e.g., using Stoe & Cie diffractometers and SHELXTL software for refinement) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in D2 _2O or DMSO-d6_6 identify proton environments of the carboxylate and tetrabutylammonium groups.
  • FT-IR : Peaks at 1600–1650 cm1^{-1} (asymmetric COO^- stretching) and 1400–1450 cm1^{-1} (symmetric COO^- stretching) confirm ligand coordination .

Advanced Research Questions

Q. What are the challenges in analyzing the coordination geometry of this compound in solution versus solid state?

In the solid state, X-ray crystallography reveals a rigid octahedral geometry around cerium, with EDTA’s four carboxylate and two amine groups acting as hexadentate ligands. In solution, dynamic equilibria (e.g., ligand dissociation or solvent interactions) complicate analysis. Techniques like EXAFS (Extended X-ray Absorption Fine Structure) and 1H^1H NMR line-shape analysis under variable temperatures can quantify coordination stability. Discrepancies between solid-state and solution structures often arise due to solvation effects .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what methodologies assess this?

  • pH Stability : Potentiometric titration (e.g., using a Metrohm autotitrator) identifies pH ranges where the complex remains intact (typically pH 4–10). Outside this range, protonation of carboxylates or hydroxide precipitation of cerium may occur.
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 600°C shows decomposition steps correlated with ligand loss (200–300°C) and cerium oxide formation (>400°C). Differential scanning calorimetry (DSC) detects phase transitions .

Q. What role does this compound play in catalytic processes, and how can its activity be quantified?

As a cerium-EDTA complex, it may act as a redox catalyst in oxidation reactions (e.g., organic sulfides to sulfoxides). Activity is quantified via:

  • Turnover frequency (TOF) : Measured by monitoring substrate conversion (e.g., GC-MS or UV-Vis kinetics).
  • Electrochemical methods : Cyclic voltammetry identifies cerium(III)/(IV) redox potentials (~+1.2 V vs. SHE in acidic media).
  • EPR spectroscopy : Detects radical intermediates in catalytic cycles .

Q. How can computational modeling complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) predict:

  • Electronic structure (e.g., HOMO-LUMO gaps influencing redox activity).
  • Transition states for ligand-exchange reactions.
  • Solvent effects via implicit solvation models (e.g., COSMO). Validation against experimental XRD or EXAFS data ensures accuracy .

Methodological Considerations

  • Contradictions in Data : Discrepancies in stability constants (log K) between studies may arise from ionic strength differences or competing ligands. Use standardized IUPAC buffers (e.g., 0.1 M KCl for ionic strength control) .
  • Theoretical Frameworks : Link experimental findings to hard/soft acid-base (HSAB) theory or ligand-field theory to explain cerium’s preference for oxygen-donor ligands .

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